molecular formula C14H12O3 B022520 cis-resveratrol CAS No. 61434-67-1

cis-resveratrol

Cat. No.: B022520
CAS No.: 61434-67-1
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-UPHRSURJSA-N
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Description

CIS-RESVERATROL: is a naturally occurring phenolic compound, specifically a stilbenoid, which is a type of natural phenol. It is one of the two geometric isomers of resveratrol, the other being trans-resveratrol. This compound is found in various plants, including grapes, berries, and peanuts, and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Cis-resveratrol, also known as (Z)-resveratrol, is a polyphenolic compound that interacts with multiple targets in the body. It has been found to interact with various cellular components, including NF-kappaB , β1-integrin receptors , and intracellular calcium stores . These targets play crucial roles in inflammation, tumor progression, and immune response, respectively .

Mode of Action

This compound exerts its effects by modulating the activity of its targets. For instance, it suppresses the activation of NF-kappaB in cells infected with the herpes simplex virus . It also sensitizes colorectal cancer cells to 5-fluorouracil via β1-integrin receptors, modulating the tumor microenvironment and targeting the β1-integrin/HIF-1α signaling axis . Furthermore, it appears to affect intracellular calcium by modulating sequestration and release of intracellular stores .

Biochemical Pathways

This compound impacts several biochemical pathways. It activates programmed cell death pathways in tumor cells . It also influences glucose metabolism by limiting glucose absorption in the intestines, promoting glycogen formation in the liver, and boosting insulin secretion in pancreatic cells . Moreover, it has been found to activate AMPK, a key regulator of cellular energy homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, it is absorbed by enterocytes and undergoes sulfate conjugation and glucuronidation in the liver and intestine, leading to the formation of trans-resveratrol-3-sulfate and trans-resveratrol-3-O-glucuronide metabolites .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It exhibits anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-aging properties . It selectively exerts cytotoxicity on cancer cells and can attenuate cell metastasis by suppressing the epithelial-to-mesenchymal transition (EMT) plasticity signaling .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the trans-isomer of resveratrol can transform into the cis form when exposed to ultraviolet (UV) light or heat . Moreover, the stability and transport of resveratrol are crucial events for its biological action . Various biophysical parameters, such as solubility, cis-isomerization, and redox reactions, play a role in its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-RESVERATROL typically involves the following steps:

    Stilbene Synthesis: The initial step involves the synthesis of stilbene, which is the core structure of resveratrol. This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene backbone.

    Hydroxylation: The stilbene is then hydroxylated to introduce hydroxyl groups at specific positions on the aromatic rings. This can be done using reagents like hydroxyl radicals or through catalytic processes.

    Isomerization: The final step involves the isomerization of trans-resveratrol to this compound.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from simple precursors. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

CIS-RESVERATROL undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of dihydroresveratrol. This can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters, ethers, and other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products

    Oxidation: Quinones, phenolic acids.

    Reduction: Dihydroresveratrol.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

CIS-RESVERATROL has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study phenolic reactions and as a precursor for synthesizing other bioactive molecules.

    Biology: Investigated for its role in cellular signaling pathways, including its effects on oxidative stress and inflammation.

    Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the development of nutraceuticals and functional foods due to its health-promoting properties.

Comparison with Similar Compounds

CIS-RESVERATROL is often compared with its trans-isomer and other similar compounds:

    Trans-Resveratrol: While both isomers have similar biological activities, trans-resveratrol is more stable and more commonly studied.

    Pterostilbene: A dimethylated derivative of resveratrol with better bioavailability and similar health benefits.

    Quercetin: Another polyphenol with strong antioxidant and anti-inflammatory properties but different structural features.

Similar Compounds

This compound stands out due to its unique isomeric form, which can influence its stability and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032002
Record name (Z)-Resveratrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61434-67-1
Record name cis-Resveratrol
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URL https://commonchemistry.cas.org/detail?cas_rn=61434-67-1
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Record name Resveratrol, (Z)-
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Record name (Z)-Resveratrol
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Record name 61434-67-1
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Record name RESVERATROL, (Z)-
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Record name (Z)-Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 - 174 °C
Record name (Z)-Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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